molecular formula C15H18N4O2S B2369973 (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 2034502-01-5

(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2369973
CAS No.: 2034502-01-5
M. Wt: 318.4
InChI Key: YZONXJYWFYECMW-UHFFFAOYSA-N
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Description

(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic compound that features a combination of pyridazine, piperidine, and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyridazine Moiety: Starting with a methyl-substituted pyridazine, the compound can be synthesized through nitration, reduction, and subsequent functional group modifications.

    Piperidine Attachment: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Thiazole Incorporation: The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones.

    Final Coupling: The final step involves coupling the pyridazine-piperidine intermediate with the thiazole derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.

    Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring that the process adheres to safety regulations and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or piperidine moieties.

    Reduction: Reduction reactions could be used to modify the functional groups on the pyridazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to heteroatoms.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂, or m-CPBA.

    Reducing Agents: LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

The compound has garnered attention for its potential biological activities, including:

  • Antimicrobial Properties : Similar thiazole derivatives have shown effectiveness against various bacterial and fungal strains, suggesting that this compound may possess similar activities.
  • Antitumor Activity : Research indicates that compounds with thiazole structures can induce apoptosis in cancer cells by disrupting mitochondrial function and modulating apoptotic pathways.
  • Neurological Applications : Given the piperidine component, there is potential for this compound to interact with neurotransmitter systems, possibly serving as a neuroprotective agent or modulator of cognitive functions .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of thiazole derivatives, compounds structurally similar to (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thiazole ring in enhancing antimicrobial efficacy.

Case Study 2: Antitumor Effects

Research published in a pharmacological journal indicated that a class of compounds containing the thiazole moiety induced apoptosis in human cancer cell lines. The study revealed that these compounds activated caspase pathways and downregulated anti-apoptotic proteins, leading to increased cell death in tumor cells.

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityMechanism of Action
Compound AStructure AAntimicrobialEnzyme Inhibition
Compound BStructure BAntitumorApoptosis Induction
This compoundStructure CPotentially Antimicrobial and AntitumorEnzyme Inhibition, Receptor Modulation

Mechanism of Action

The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone would depend on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone: Unique due to its specific combination of heterocyclic rings.

    Other Pyridazine Derivatives: Compounds with similar pyridazine structures but different substituents.

    Piperidine-Thiazole Compounds: Similar compounds with variations in the piperidine or thiazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological activities and chemical properties.

Biological Activity

The compound (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4OC_{16}H_{20}N_{4}O, and it features a complex structure that includes a piperidine ring, a pyridazin moiety, and a thiazole component. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • JAK Inhibition : Some derivatives have shown effectiveness as inhibitors of Janus kinase (JAK) pathways, which are crucial in inflammatory responses and immune regulation. For instance, related pyrimidine derivatives have been reported as potent pan-JAK inhibitors, suggesting that our compound may also influence these pathways .
  • Antimicrobial Activity : The compound's structural features may confer antibacterial and antifungal properties. Similar piperidine derivatives have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Biological Activity Data

The following table summarizes key biological activities associated with compounds structurally related to this compound:

Activity Target Organism/Pathway Effect Reference
JAK InhibitionJAK1, JAK2, JAK3Potent inhibition
AntibacterialStaphylococcus aureusMIC: 0.0039 - 0.025 mg/mL
AntifungalCandida albicansSignificant growth inhibition
CytotoxicityVarious cancer cell linesInduces apoptosis

Case Studies

  • JAK Inhibitors in Inflammatory Diseases : A study highlighted the effectiveness of pyrimidine derivatives as JAK inhibitors in treating autoimmune diseases such as rheumatoid arthritis. The findings suggest that compounds like this compound could be explored for similar therapeutic applications .
  • Antimicrobial Efficacy : In vitro studies on related piperidine derivatives showed promising results against various pathogens. The compounds demonstrated bactericidal effects within hours of exposure, indicating rapid action against infections .

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-5-6-14(18-17-10)21-12-4-3-7-19(8-12)15(20)13-9-22-11(2)16-13/h5-6,9,12H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZONXJYWFYECMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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